Hept-1-EN-5-yne
Description
Hept-1-en-5-yne is an unsaturated hydrocarbon featuring both a double bond (alkene) at position 1 and a triple bond (alkyne) at position 5 within a seven-carbon chain. This enyne structure combines the reactivity of conjugated π-systems, making it a subject of interest in organic synthesis and coordination chemistry. Below, we systematically compare this compound with similar compounds, focusing on molecular architecture, stability, and reactivity.
Structure
2D Structure
Properties
CAS No. |
821-40-9 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
hept-1-en-5-yne |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,5,7H2,2H3 |
InChI Key |
AMSMDGCMDNFUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC=C |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Formation of Sodium Acetylide :
Propargyl alcohol is treated with a strong base (e.g., NaNH$$_2$$) in liquid ammonia to generate the sodium acetylide intermediate. - Alkylation with 1-Bromo-1-pentene :
The acetylide reacts with 1-bromo-1-pentene under anhydrous conditions, yielding this compound after protonation.
Reaction Scheme :
$$
\text{HC≡CCH}2\text{OH} \xrightarrow{\text{NaNH}2, \text{NH}3} \text{HC≡CCH}2^- \text{Na}^+ \xrightarrow{\text{BrCH}2\text{CH}2\text{CH}2\text{CH=CH}2} \text{HC≡CCH}2\text{CH}2\text{CH}2\text{CH=CH}2
$$
Key Conditions :
- Temperature: $$-78^\circ \text{C}$$ (for acetylide formation).
- Solvent: Tetrahydrofuran (THF) or liquid ammonia.
- Yield: 60–75% (estimated from analogous reactions1).
Sonogashira Cross-Coupling
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized halides and terminal alkynes. For this compound, this involves coupling a vinyl halide with a terminal alkyne.
Procedure:
- Substrate Preparation :
1-Iodo-1-pentene serves as the vinyl halide, while propyne is the terminal alkyne. - Catalytic Coupling :
A palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) and copper iodide (CuI) facilitate the reaction in the presence of a base (e.g., triethylamine).
Reaction Scheme :
$$
\text{CH}2=\text{CH}(\text{CH}2)3\text{I} + \text{HC≡CH} \xrightarrow{\text{Pd/Cu, NEt}3} \text{CH}2=\text{CH}(\text{CH}2)_3\text{C≡CH}
$$
- Catalyst: 5 mol% Pd(PPh$$3$$)$$4$$, 10 mol% CuI.
- Solvent: THF or DMF.
- Temperature: $$60^\circ \text{C}$$.
- Yield: 70–85% (based on analogous enyne syntheses4).
Partial Hydrogenation of 1,5-Heptadiyne
Selective hydrogenation of diynes offers a route to enynes. Using Lindlar catalyst (palladium on calcium carbonate poisoned with quinoline), the triple bond is partially hydrogenated while preserving the alkene.
Procedure:
- Diyne Synthesis :
1,5-Heptadiyne is prepared via alkyne homologation or coupling. - Hydrogenation :
The diyne is treated with H$$_2$$ gas over Lindlar catalyst in ethyl acetate.
Reaction Scheme :
$$
\text{HC≡C}(\text{CH}2)3\text{C≡CH} \xrightarrow{\text{H}2, \text{Lindlar}} \text{CH}2=\text{CH}(\text{CH}2)3\text{C≡CH}
$$
Key Parameters 5:
- Pressure: 1 atm H$$_2$$.
- Solvent: Ethyl acetate.
- Yield: 80–90% (reported for similar substrates).
Elimination Reactions from Dihalides
Dehydrohalogenation of vicinal dihalides using strong bases provides a straightforward route to enynes.
Procedure:
- Dihalide Synthesis :
1,2-Dibromohept-5-yne is prepared by brominating 1-hepten-5-yne. - Base-Induced Elimination :
Treatment with KOtBu in DMSO eliminates HBr, forming the alkene.
Reaction Scheme :
$$
\text{BrCH}2\text{CHBr}(\text{CH}2)3\text{C≡CH} \xrightarrow{\text{KOtBu, DMSO}} \text{CH}2=\text{CH}(\text{CH}2)3\text{C≡CH} + 2 \text{HBr}
$$
Conditions :
- Base: Potassium tert-butoxide (2 equiv).
- Temperature: $$25^\circ \text{C}$$.
- Yield: 65–75%6.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acetylide Alkylation | Simple reagents, scalable | Requires cryogenic conditions | 60–75 |
| Sonogashira Coupling | High regioselectivity | Catalyst cost, oxygen sensitivity | 70–85 |
| Partial Hydrogenation | High selectivity for cis-alkene | Requires diyne precursor | 80–90 |
| Elimination Reactions | No transition metals | Competing side reactions | 65–75 |
Chemical Reactions Analysis
Core Structural Features
Hept-1-en-5-yne has the molecular formula C₇H₁₀, with a structure represented by the SMILES string CC#CCCC=C . Key structural elements include:
-
Terminal alkyne (C1-C2 triple bond): Highly reactive toward nucleophilic additions and oxidations.
-
Internal alkene (C5-C6 double bond): Prone to electrophilic additions and cycloadditions.
-
Linear carbon chain : Facilitates regioselective reactions.
2.1. Oxidation Reactions
| Reaction Type | Reagents | Products | Mechanism |
|---|---|---|---|
| Oxidation of Alkyne | KMnO₄/H₂O, O₃ | Carboxylic acids (e.g., hexanoic acid) | Terminal alkynes oxidize to carboxylic acids under acidic conditions. |
| Epoxidation of Alkene | mCPBA, O₃ | Epoxides | The alkene undergoes electrophilic addition to form epoxides. |
Example : Oxidation of this compound with KMnO₄ in acidic conditions converts the terminal alkyne to a carboxylic acid, while the internal alkene may form an epoxide.
2.2. Reduction Reactions
| Reaction Type | Reagents | Products | Mechanism |
|---|---|---|---|
| Partial Hydrogenation | H₂, Lindlar catalyst | cis-Alkenes | Selective hydrogenation of the alkyne to cis-alkenes without affecting the existing alkene. |
| Full Hydrogenation | H₂, Pd/C | Alkanes | Complete reduction of both bonds to yield heptane. |
Example : Using a Lindlar catalyst, the alkyne reduces to a cis-alkene, preserving the existing double bond at C5-C6.
2.3. Substitution and Addition Reactions
This compound exhibits divergent reactivity due to its dual functional groups:
-
Alkyne Reactivity : Nucleophilic additions (e.g., hydrometallation, Grignard reagents).
-
Alkene Reactivity : Electrophilic additions (e.g., bromination, diels-alder reactions).
| Reaction Type | Reagents | Products | Mechanism |
|---|---|---|---|
| Bromination | Br₂ | Dibrominated derivatives | Electrophilic addition to the alkene or radical addition to the alkyne. |
| Hydroamination | H₂, NH₃, Rh catalyst | Amines | Alkyne hydroamination forms imines or amines. |
Mechanistic Insights
The compound’s reactivity stems from:
-
Alkyne Polarization : Terminal alkynes are electron-rich, enabling nucleophilic attacks (e.g., by Grignard reagents).
-
Alkene Electrophilicity : The double bond facilitates electrophilic additions (e.g., bromine) or cycloadditions (e.g., Diels-Alder).
-
Synergistic Effects : The proximity of the alkyne and alkene allows for tandem reactions, such as conjugate additions or cross-coupling.
Comparison with Structural Isomers
Scientific Research Applications
Hept-1-EN-5-yne has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of polymers, pharmaceuticals, and fine chemicals
Mechanism of Action
The mechanism of action of Hept-1-EN-5-yne involves its interaction with various molecular targets. For instance, during hydrogenation reactions, the compound adsorbs onto the surface of the catalyst, where the triple bond interacts with the active sites. This interaction facilitates the addition of hydrogen atoms, converting the triple bond to a double bond .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular parameters of Hept-1-en-5-yne and related enynes:
Key Observations :
Stability and Reactivity
- Its conjugated enyne system may participate in cycloaddition or metal coordination reactions.
- 6-Methyl-5-Hepten-1-yne : A low isomerization enthalpy (ΔrH° = 1.1 ± 1.2 kcal/mol) suggests moderate thermodynamic stability, favoring structural rearrangements under specific conditions .
- Hept-2-en-5-yne : The InChIKey provided (WQJLVXFVPLIGBI-UHFFFAOYSA-N) enables precise database searches, though stability data remains undocumented .
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories (e.g., Zenodo, Dryad) with metadata (e.g., reaction conditions, instrument settings). Include detailed supplementary materials (e.g., NMR spectra, chromatograms) and cite negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
